4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aminopyridinium species with acetylene dicarboxylic acid esters, followed by monodecarboxylation . Another approach includes the 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include the use of continuous flow reactors and other industrial-scale chemical engineering techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridines, N-oxides, and hydrogenated derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidin-3-amine: Similar in structure but with a pyrimidine ring instead of pyridine.
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazine: Features a pyrazine ring, used in medicinal chemistry.
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine: Another related compound with a different fused ring system.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its potential in drug discovery make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGWHKKPYVTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)N)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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